molecular formula C7H4F12O3S B1355501 1,1,1-Trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate CAS No. 118334-94-4

1,1,1-Trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate

Cat. No. B1355501
M. Wt: 396.15 g/mol
InChI Key: ZYIBENCKBXFJSL-UHFFFAOYSA-N
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Description

“1,1,1-Trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate” is a chemical compound with the molecular formula C7H4F12O3S . It is also known by its CAS number 118334-94-4 .


Synthesis Analysis

The synthesis of this compound involves the reaction of 1,1,1-Trifluoropropan-2-ol with 1,1,2,2,3,3,4,4,4-Nonafluorobutane-1-sulfonyl fluoride in the presence of triethylamine . The reaction is carried out in dichloromethane at -40 °C and then stirred overnight at room temperature . The resulting mixture is washed with water, and the organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo . The crude product is purified by distillation under reduced pressure to afford the title compound .


Molecular Structure Analysis

The molecular structure of this compound consists of a trifluoropropan-2-yl group attached to a nonafluorobutane-1-sulfonate group . The molecular weight of the compound is 396.15 g/mol .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 396.15 g/mol . It has a topological polar surface area of 51.8 Ų and a complexity of 524 . It has no hydrogen bond donors and 15 hydrogen bond acceptors . The compound has 5 rotatable bonds .

Scientific Research Applications

Chemical Synthesis and Reactivity

1,1,1-Trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate and its derivatives demonstrate significant potential in chemical synthesis. They are particularly useful in generating polyfluoro-1-(tosyloxy)prop-1-enyllithiums, which react with various electrophiles to produce coupling products. For instance, they react with aldehydes, ketones, and chlorotrimethylsilane to yield corresponding coupling products with good yields. Especially notable are the polyfluoro-2-(tosyloxy)but-2-enyl alcohols formed from vinyllithiums and carbonyl compounds, which upon hydrolysis give rise to (Z)-1,1-di- or 1,1,1-tri-fluoro-3-(tosyloxy)alk-3-en-2-ones (Funabiki, Ohtsuki, Ishihara, & Yamanaka, 1998).

Environmental Fate and Degradation

The study of these compounds' environmental fate, particularly their degradation and biotransformation, is critical. For instance, 6:2 fluorotelomer sulfonic acid (a related compound) has been investigated for its biodegradability. In earthworms, it is found to degrade into various perfluorocarboxylic acids and demonstrates a high bioaccumulative ability. This compound can be biodegraded by microorganisms in soil, indicating its potential environmental impact (Zhao, Liu, Zhu, Yang, Zong, Zhao, Hu, & Zhan, 2020).

Use in Firefighting Foams

Certain derivatives, such as Forafac®1157, which contains 6:2 fluorotelomer sulfonamide alkylbetaine, are used in aqueous film forming foams for fire extinguishing. This reflects a shift from older fluorinated surfactants like perfluorooctane sulfonate due to environmental and toxicological concerns. The study of their metabolites in different organisms and their photolytic transformation products is essential to understand their environmental impact and persistence (Moe, Huber, Svenson, Hagenaars, Pabon, Trümper, Berger, Knapen, & Herzke, 2012).

Biomedical Applications

In the biomedical field, derivatives of these compounds have been used in designing biocompatible polymers. For instance, N-Methyl bis[(nonafluorobutane)sulfonyl]imide has been used as an initiator for polymerization of 2-oxazolines, leading to the creation of electrophoretic poly(2-oxazoline)s. These polymers, when combined with bioactive glass, demonstrate significant biocompatibility, highlighting their potential use in medical applications (Hayashi & Takasu, 2015).

Industrial Synthesis and Catalysis

These compounds are used in various industrial synthesis and catalysis processes. For example, the use of perfluoroalkane-sulfonates, especially nonafluorobutanesulfonates, in transition metal-catalyzed reactions, has shown numerous advantages over traditional triflates. They are used in Heck, Suzuki, Sonogashira, Stille, and Negishi couplings or amination reactions, demonstrating their versatility and efficiency in organic synthesis (Hoegermeier & Reissig, 2009).

properties

IUPAC Name

1,1,1-trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F12O3S/c1-2(3(8,9)10)22-23(20,21)7(18,19)5(13,14)4(11,12)6(15,16)17/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIBENCKBXFJSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)OS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20895758
Record name 1,1,1-Trifluoropropan-2-yl nonafluorobutane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

396.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,1-Trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate

CAS RN

118334-94-4
Record name 1,1,1-Trifluoropropan-2-yl nonafluorobutane-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20895758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,1-Trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Reactant of Route 2
Reactant of Route 2
1,1,1-Trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Reactant of Route 3
1,1,1-Trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate
Reactant of Route 4
1,1,1-Trifluoropropan-2-yl 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonate

Citations

For This Compound
2
Citations
RM Rodríguez Sarmiento, C Bissantz… - Journal of Medicinal …, 2020 - ACS Publications
Starting from RO6800020 (1), our former γ-secretase modulator (GSM) lead compound, we utilized sequential structural replacements to improve the potency (IC 50 ), pharmacokinetic …
Number of citations: 12 pubs.acs.org
T Hohmann, M Dyrks, S Chowdhary… - The Journal of …, 2022 - ACS Publications
Fluorinated amino acids play an important role in the field of peptide and protein engineering. Although numerous syntheses have been published in recent decades, strategies that …
Number of citations: 9 pubs.acs.org

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